Difenzoquat

Descripción general

Descripción

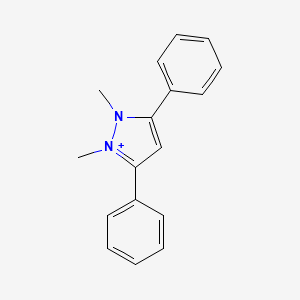

Difenzoquat is a post-emergence herbicide primarily used for the control of wild oat (Avena fatua) in various cereal crops such as barley and wheat . It is known for its selective action, allowing it to target specific weeds without causing significant harm to the crops . The chemical structure of this compound is 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of difenzoquat involves the reaction of 1,2-dimethyl-3,5-diphenylpyrazolium with methyl sulfate . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .

Análisis De Reacciones Químicas

Types of Reactions: Difenzoquat undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrazolium derivatives, while substitution reactions can produce a variety of substituted pyrazolium compounds .

Aplicaciones Científicas De Investigación

Herbicidal Efficacy

Difenzoquat has been shown to be effective in controlling wild oats in both barley and wheat. Research indicates that application at the 5-leaf stage of wild oats results in significantly better control compared to earlier application stages. For instance, this compound applied at rates of 12 and 16 oz/A achieved wild oat control rates of 86% and 88%, respectively, outperforming other herbicides like barban, which had lower efficacy in similar conditions .

Table 1: Efficacy of this compound on Wild Oat Control

| Application Rate (oz/A) | Wild Oat Control (%) | Crop Type |

|---|---|---|

| 12 | 86 | Barley |

| 16 | 88 | Barley |

| 12 | 84 | Wheat |

| 16 | 86 | Wheat |

Compatibility with Other Herbicides

This compound exhibits compatibility with several broadleaf herbicides, such as MCPA and bromoxynil. This allows for a combined application that targets both broadleaf weeds and wild oats simultaneously, enhancing weed management strategies while minimizing the number of applications required .

Environmental Impact

This compound has been assessed for its ecological effects. It is classified as slightly toxic to birds and freshwater fish but poses a moderate risk to freshwater invertebrates. Its application is primarily aerial, which raises concerns about potential impacts on non-target aquatic and terrestrial plants . However, current uses are not considered to pose unreasonable risks to the environment.

Case Study 1: Field Trials in North Dakota

Field trials conducted at North Dakota State University demonstrated that this compound effectively controlled wild oats under varying climatic conditions. The trials showed that adequate soil moisture and fertility significantly enhanced the herbicide's activity, leading to improved crop competition against wild oats .

Table 2: Field Trial Results on this compound Efficacy

| Trial Location | Soil Moisture Condition | Wild Oat Control (%) | Crop Yield Increase (bu/A) |

|---|---|---|---|

| North Dakota | Adequate | 88 | +5.2 |

| North Dakota | Low | 70 | +2.0 |

Case Study 2: Toxicity Assessments

Toxicity assessments have shown that this compound causes severe eye irritation in rabbits and moderate toxicity when administered orally or dermally. Long-term studies indicated no carcinogenic effects but noted developmental toxicity at higher doses . These findings underline the importance of handling precautions when using this compound in agricultural settings.

Mecanismo De Acción

The exact mechanism of action of difenzoquat is not fully understood. it is believed to inhibit nucleic acid synthesis, photosynthesis, and adenosine triphosphate production . It may also interfere with potassium absorption and the incorporation of phosphorus into phospholipids and deoxyribonucleic acid . These actions lead to the cessation of plant growth and eventual death of the targeted weeds .

Comparación Con Compuestos Similares

Paraquat: A widely used herbicide with a similar mode of action but higher toxicity to humans.

Cyperquat, Diethamquat, Morfamquat: Other bipyridyl herbicides with varying degrees of usage and regulatory status.

Uniqueness of Difenzoquat: this compound is unique in its selective action against wild oat and its relatively lower toxicity to non-target species compared to paraquat and diquat . Its specific mode of action and chemical structure make it a valuable tool in agricultural weed management .

Actividad Biológica

Difenzoquat is a synthetic herbicide primarily used for the control of wild oats in various crops. As a quaternary ammonium compound, it exhibits specific biological activities that affect both target and non-target organisms. This article explores the biological activity of this compound, including its toxicological profile, environmental impact, and relevant case studies.

This compound is characterized by its chemical structure as a phenylpyrazole herbicide. It is highly soluble in water and has low volatility, which contributes to its persistence in the environment under certain conditions. The compound acts primarily through the rapid destruction of cell membranes in target plants, leading to their death.

Acute and Chronic Toxicity

The toxicity of this compound has been evaluated through various studies:

- Acute Toxicity : this compound is classified as moderately toxic to mammals when ingested. It has low avian toxicity but can be harmful to aquatic species. The acute oral LD50 for rats is approximately 300-500 mg/kg, indicating moderate toxicity .

- Chronic Toxicity : Long-term exposure studies have shown no evidence of carcinogenic, mutagenic, or genotoxic effects. However, it can cause developmental and reproductive toxicity at high doses .

Ecotoxicity

This compound exhibits varying levels of toxicity across different species:

| Organism Type | Toxicity Level |

|---|---|

| Aquatic Species | Moderate |

| Mammals | Moderately toxic |

| Birds | Low toxicity |

The compound has been reported to be particularly harmful to aquatic organisms such as Daphnia magna and Oncorhynchus mykiss (rainbow trout) with EC50 values indicating moderate toxicity .

Environmental Impact

This compound's environmental fate remains an area requiring further research. While it is known to be persistent in certain conditions, its degradation products and their ecological impacts are not fully understood. Studies indicate that this compound can accumulate in soil and potentially affect non-target plant species through runoff and leaching .

Study on Fatty Acid Composition

A significant study investigated the effects of this compound on the fatty acid composition in young shoots of susceptible and resistant Avena fatua populations. The results indicated that this compound application led to notable changes in fatty acid profiles, contributing to shoot inhibition in susceptible cultivars. This highlights the herbicide's effectiveness in controlling target weeds while also raising concerns about its impact on non-target flora .

Sorption Studies

Research assessing the sorption characteristics of this compound from aqueous solutions demonstrated that its retention in soil varies significantly based on soil properties. The findings suggest that this compound's mobility can influence its environmental persistence and potential for groundwater contamination .

Propiedades

IUPAC Name |

1,2-dimethyl-3,5-diphenylpyrazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N2/c1-18-16(14-9-5-3-6-10-14)13-17(19(18)2)15-11-7-4-8-12-15/h3-13H,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGPXIPGGRQBJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=[N+]1C)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043965 | |

| Record name | Difenzoquat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49866-87-7 | |

| Record name | Difenzoquat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49866-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difenzoquat [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049866877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difenzoquat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFENZOQUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54NE792QN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.